molecular formula C17H12F3N3O3 B5523503 2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

Cat. No.: B5523503
M. Wt: 363.29 g/mol
InChI Key: SRYKONUGWVGPGI-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a pyridazinyl core substituted with a furan moiety and a trifluoromethylphenyl group. Its structure comprises:

  • Pyridazinyl backbone: A six-membered dihydropyridazinone ring with a ketone group at position 6.
  • Furan-2-yl substituent: A five-membered oxygen-containing heterocycle at position 3 of the pyridazine ring.
  • N-[3-(Trifluoromethyl)phenyl]acetamide: A phenyl group with a trifluoromethyl (-CF₃) substituent at the meta position, linked via an acetamide bridge.

Its structural complexity necessitates advanced analytical tools, such as X-ray crystallography (supported by software like WinGX and ORTEP for structural validation) .

Properties

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O3/c18-17(19,20)11-3-1-4-12(9-11)21-15(24)10-23-16(25)7-6-13(22-23)14-5-2-8-26-14/h1-9H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYKONUGWVGPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclocondensation of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving furfural or its derivatives.

    Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be attached through a nucleophilic substitution reaction using trifluoromethylbenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: The trifluoromethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

    Oxidation: Furanones

    Reduction: Dihydropyridazines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

A structurally analogous compound, 2-[(6-Oxo-1,4-diphenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide (CAS: 883813-05-6), provides a basis for comparison .

Parameter Target Compound Analogous Compound (CAS: 883813-05-6)
Core Heterocycle Pyridazine (1,2-diazine) Pyrimidine (1,3-diazine)
Substituents Furan-2-yl at position 3 Two phenyl groups at positions 1 and 4
Linking Group Direct acetamide linkage Thioether (sulfanyl) bridge
Electron-Withdrawing Group Trifluoromethylphenyl (-CF₃) Trifluoromethylphenyl (-CF₃)
Molecular Weight ~387.3 g/mol (estimated) ~477.5 g/mol (calculated)
Predicted LogP ~2.1 (moderate lipophilicity due to -CF₃ and furan) ~3.5 (higher lipophilicity from phenyl groups and sulfur)
Solubility Moderate (polar furan may enhance aqueous solubility) Low (nonpolar phenyl groups and sulfur reduce solubility)
Bioactivity Hypothesis Potential kinase inhibition (pyridazine scaffolds common in ATP-competitive drugs) Antiviral or antiproliferative activity (pyrimidines often used in antivirals)

Research Implications

Structural Impact on Binding: The pyridazine core in the target compound may offer distinct hydrogen-bonding interactions compared to the pyrimidine analog, influencing target selectivity.

Metabolic Stability :

  • The thioether group in the analogous compound may increase susceptibility to oxidative metabolism, whereas the direct acetamide linkage in the target compound could enhance stability.

Computational and Experimental Validation :

  • Tools like WinGX/ORTEP are critical for resolving anisotropic displacement parameters in crystallographic studies, which could clarify conformational differences between these compounds .

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